N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative with a molecular formula of C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol . The compound features a tricyclic core structure with substitutions at N-1 (methyl group) and the carboxamide moiety (N,N-diethyl). This scaffold has been explored for diverse biological activities, including antimicrobial and enzyme inhibition, as part of structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N,N-diethyl-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-19(5-2)16(22)12-10-11-14(18(12)3)17-13-8-6-7-9-20(13)15(11)21/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZNAKBUUDJABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1C)N=C3C=CC=CN3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that exhibits significant biological activity. This compound belongs to the pyrido-pyrimidine family, which is known for its diverse therapeutic applications. The unique structural features of this compound enable various interactions within biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O2. Its structure includes:
- Pyrido and Pyrrolo Framework : The fused ring system contributes to its biological activity.
- Functional Groups : The presence of diethyl and methyl groups enhances its solubility and interaction potential.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.31 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease processes. These interactions may lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antiviral Activity : Interaction with viral enzymes may inhibit viral replication.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Table 2: Comparative Biological Activities
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential antiviral and anticancer properties |
| N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | Antiviral properties |
| 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | Anticancer activity |
Case Studies
Recent studies have evaluated the biological activity of N,N-diethyl-1-methyl-4-oxo derivatives in various assays:
- In Vitro Antiviral Assays : Compounds were tested against viral strains with promising results indicating inhibition of viral replication.
- Cytotoxicity Tests : Evaluations on cancer cell lines demonstrated that certain derivatives significantly reduced cell viability at specific concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridopyrrolopyrimidine carboxamides exhibit pharmacological versatility due to their tunable substitutions. Below is a detailed comparison of structural analogs, focusing on substituent effects, molecular properties, and biological activities.
Structural and Molecular Comparisons
Key Research Findings
Antimicrobial Activity :
Enzyme Inhibition :
- Computational studies suggest that N,N-diethyl derivatives (target compound) may inhibit kinases or proteases due to their planar tricyclic core .
Q & A
Q. What synthetic methodologies are optimal for preparing N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The compound is synthesized via a two-step procedure:
- Step 1 : React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol and triethylamine to form an intermediate aldehyde.
- Step 2 : Treat the intermediate with sodium methoxide in methanol, followed by acidification to yield the carboxylic acid derivative. Subsequent N,N-diethyl substitution is achieved via carboxamide formation (e.g., using diethylamine). Yield optimization (77%) is achieved by controlling reaction time (1–2 hours) and temperature (50–60°C). Purity is confirmed by melting point (110–112°C) and NMR analysis .
Q. How can spectral data (NMR, MS) resolve structural ambiguities in this compound?
- ¹H NMR : Key signals include δ 1.17 ppm (triplet, 6H, diethyl CH3), 3.72 ppm (singlet, 3H, NCH3), and aromatic protons (δ 6.85–8.92 ppm), confirming the fused pyrido-pyrrolo-pyrimidine core. Coupling constants (e.g., J = 7.2 Hz for aromatic protons) validate spatial proximity of substituents.
- ¹³C NMR : Peaks at δ 161.7 ppm (carbonyl) and δ 148.0–153.9 ppm (aromatic carbons) support the heterocyclic framework.
- MS : A molecular ion peak at m/z 299.1 [M+H]⁺ aligns with the molecular formula C16H18N4O2. Cross-validation with elemental analysis (C 64.41%, N 18.78%) ensures structural fidelity .
Q. What analytical techniques are critical for assessing purity and stability during storage?
- HPLC : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
- TGA/DSC : Determine thermal stability (decomposition onset >200°C).
- X-ray crystallography : Resolve crystalline impurities, if applicable. Storage recommendations include desiccated environments (-20°C) to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound?
Molecular docking using tools like AutoDock Vina or FRIGATE (as in ) can model interactions with target proteins (e.g., Ag85C in Mycobacterium tuberculosis). Key steps:
- Protein preparation : Retrieve the Ag85C crystal structure (PDB: 1VA5), remove water, add charges.
- Ligand preparation : Optimize the compound’s geometry via DFT (B3LYP/6-31G*).
- Docking : Identify binding poses with the lowest ΔG (e.g., -8.2 kcal/mol). Validate via protein-detected NMR to confirm binding site occupancy .
Q. What strategies address contradictions in reported biological activity data (e.g., MIC variability)?
- Dose-response assays : Re-test activity against M. tuberculosis H37Rv and clinical MDR strains in triplicate, using standardized Middlebrook 7H9 broth.
- Membrane permeability : Measure logP (calculated 2.1) and assess efflux pump susceptibility via EtBr accumulation assays.
- Metabolic stability : Use liver microsomes (human/mouse) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
Q. How can structure-activity relationship (SAR) studies optimize antitumor efficacy?
- Modify substituents : Replace N,N-diethyl with morpholine (as in ) to enhance solubility.
- Introduce bioisosteres : Substitute the pyrimidine-4-oxo group with a thione (improved π-stacking).
- In vitro testing : Screen derivatives against NCI-60 cancer cell lines. Compound 19a ( ) showed IC50 = 1.2 µM in leukemia cells, suggesting a scaffold for further optimization .
Methodological Guidance
Designing a robust protocol for in vitro cytotoxicity assays:
- Cell lines : Use HepG2 (liver) and MCF-7 (breast) with 96-well plates.
- Dosing : Serial dilutions (0.1–100 µM), 48-hour exposure.
- Viability readout : MTT assay (λ = 570 nm). Include cisplatin as a positive control.
- Data normalization : Express results as % viability relative to DMSO-treated cells. EC50 values are calculated via nonlinear regression (GraphPad Prism) .
Resolving discrepancies in NMR assignments for complex heterocycles:
- 2D NMR : Use HSQC to correlate δ 8.92 ppm (¹H) with δ 153.9 ppm (¹³C) for the pyrimidine CH.
- NOESY : Confirm spatial proximity of NCH3 (δ 3.72 ppm) and aromatic protons (δ 6.85 ppm).
- DFT calculations : Compare experimental shifts with GIAO-calculated values (B3LYP/6-311++G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
